molecular formula C29H30N2O6S B12024489 Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609796-46-5

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12024489
CAS No.: 609796-46-5
M. Wt: 534.6 g/mol
InChI Key: JGAMMEAEJRUVFP-ZNTNEXAZSA-N
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Description

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C29H30N2O6S and its molecular weight is 534.6 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C29H30N2O6SC_{29}H_{30}N_{2}O_{6}S and features several functional groups that contribute to its biological activity. The structural complexity includes a thiazole ring, a pyrrole moiety, and various aromatic substituents which may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:

  • Formation of the Thiazole Ring : Utilizing thiazole precursors and appropriate reagents to form the thiazole structure.
  • Pyrrole Formation : Employing cyclization reactions involving substituted ketones and amines.
  • Coupling Reactions : Linking various aromatic groups through coupling reactions to achieve the final product.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30

The proposed mechanism of action involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The compound may induce apoptosis in cancer cells through:

  • Activation of Caspases : Leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : Particularly at the G1/S checkpoint.

Study on Anticancer Efficacy

A notable study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in xenograft models. The results demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Antimicrobial Efficacy Assessment

In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against resistant strains of bacteria. The findings suggested that it could serve as a promising lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Properties

CAS No.

609796-46-5

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H30N2O6S/c1-5-7-16-37-21-14-12-20(13-15-21)24(32)22-23(19-10-8-18(6-2)9-11-19)31(27(34)25(22)33)29-30-17(3)26(38-29)28(35)36-4/h8-15,23,32H,5-7,16H2,1-4H3/b24-22+

InChI Key

JGAMMEAEJRUVFP-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)CC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)CC)O

Origin of Product

United States

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